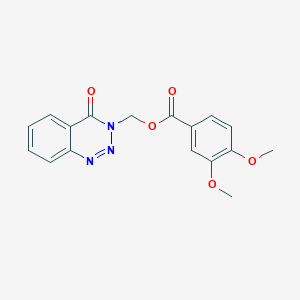![molecular formula C11H13N3O2 B2469479 2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1510113-17-3](/img/structure/B2469479.png)
2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . The term triazolopyridine includes five types of heterocyclic systems with one subtype being [1,2,3]triazolo[1,5-a]pyridine .
Synthesis Analysis
The synthesis of triazolopyridines often involves reactions such as the SN2 reaction between certain compounds and sodium azide in DMF at 80 °C, which provides an intermediate that undergoes an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .Molecular Structure Analysis
The molecular structure of triazolopyridines includes a triazole ring fused with a pyridine ring. The exact structure would depend on the specific substituents attached to the rings .Chemical Reactions Analysis
Triazolopyridines can undergo a variety of chemical reactions, often involving the functional groups attached to the rings. For example, they can participate in cycloaddition reactions .Applications De Recherche Scientifique
Cardiovascular Research
Research has shown that derivatives of 1,2,4-triazolo[1,5-a]pyridines, such as 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, demonstrate potential as cardiovascular agents. These compounds exhibit significant coronary vasodilating and antihypertensive activities, comparable to known drugs like trapidil and guanethidine sulfate (Sato et al., 1980).
Synthesis Methodologies
Recent studies have focused on the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines using innovative techniques. For instance, a metal-free synthesis approach using phenyliodine bis(trifluoroacetate) has been employed for efficient and high-yield production (Zheng et al., 2014). Additionally, a microwave-assisted protocol has been developed to synthesize mono- and bis-[1,2,4]triazolo[1,5-a]pyridines, showcasing a faster and more environmentally friendly method (Ibrahim et al., 2020).
Antioxidant Properties
Research on 8-(41-hydroxy-3R-benzylidenamino)-6-tertbutyl-8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazine-7-ones, a derivative of 1,2,4-triazolo[1,5-a]pyridines, indicates potential antioxidant properties. These compounds show promise in combating oxidative stress-related diseases, such as atherosclerosis and Alzheimer’s disease (Novodvorskyi et al., 2020).
Antibacterial Activity
Studies have also explored the antibacterial potential of derivatives of 1,2,4-triazolo[1,5-a]pyridines. For example, certain derivatives have demonstrated significant inhibitory activity against bacteria like Escherichia coli and Pseudomonas aeruginosa, indicating their potential as antibacterial agents (Xiao et al., 2014).
Pharmaceutical Development
The diverse supramolecular synthons formed by 1,2,4-triazolo[1,5-a]pyridines have significant implications for their pharmaceutical development. The unique electronic and intermolecular interactional characteristics of these compounds, influenced by different substituents, play a crucial role in their crystal structures and pharmacological properties (Chai et al., 2019).
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given the potential targets of similar compounds, it can be hypothesized that this compound may influence pathways related to immune response, cellular metabolism, and signal transduction .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Safety and Hazards
The safety and hazards associated with a specific triazolopyridine compound would depend on its exact structure and properties. Triazole compounds are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Propriétés
IUPAC Name |
2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)10-12-8-5-4-7(9(15)16)6-14(8)13-10/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIJGVHOXZXHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=CC2=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-3-(2-nitrophenyl)-2-propenylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2469396.png)

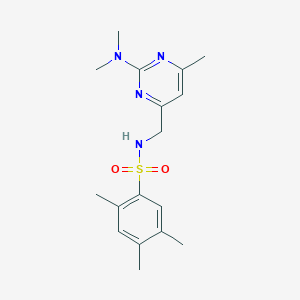
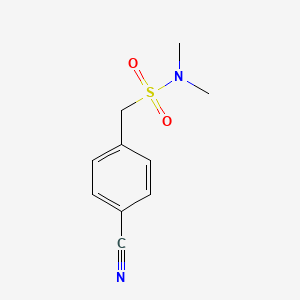
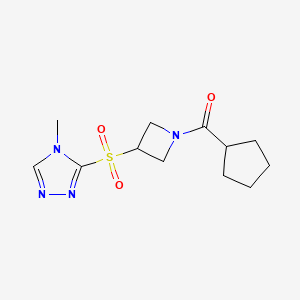
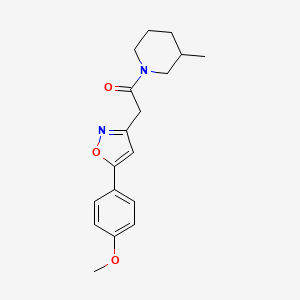


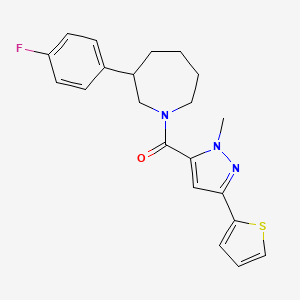

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2469412.png)
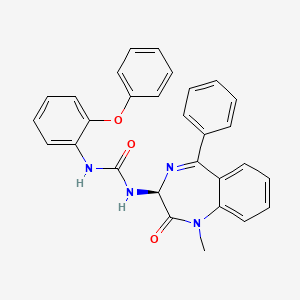
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2469415.png)
